

Spectroscopic Profile of Dimethyl 5-methylisophthalate: A Technical Guide

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Compound of Interest

Compound Name: Dimethyl 5-methylisophthalate

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Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **Dimethyl 5-methylisophthalate** (CAS No. 17649-58-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ^1H NMR, ^{13}C NMR, and IR spectroscopic data. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a visualization of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **Dimethyl 5-methylisophthalate**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3 - 8.5	Singlet	1H	Aromatic H (Position 2)
~7.9 - 8.1	Singlet	2H	Aromatic H (Positions 4, 6)
~3.9	Singlet	6H	Ester methyl (-COOCH ₃)
~2.4	Singlet	3H	Aromatic methyl (-CH ₃)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~166	Quaternary	Ester carbonyl (C=O)
~139	Quaternary	Aromatic C (Position 5)
~134	Tertiary	Aromatic C (Position 2)
~131	Quaternary	Aromatic C (Positions 1, 3)
~129	Tertiary	Aromatic C (Positions 4, 6)
~52	Primary	Ester methyl (-OCH ₃)
~21	Primary	Aromatic methyl (-CH ₃)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H stretch
~2950 - 2990	Medium	Aliphatic C-H stretch (methyl)
~1720 - 1740	Strong	C=O stretch (ester)
~1600, ~1450	Medium-Weak	Aromatic C=C bending
~1200 - 1300	Strong	C-O stretch (ester)

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Dimethyl 5-methylisophthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Dimethyl 5-methylisophthalate** for ¹H NMR, and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ^1H NMR) or the solvent signal (77.16 ppm for ^{13}C NMR).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Thin Solid Film Method):[\[1\]](#)

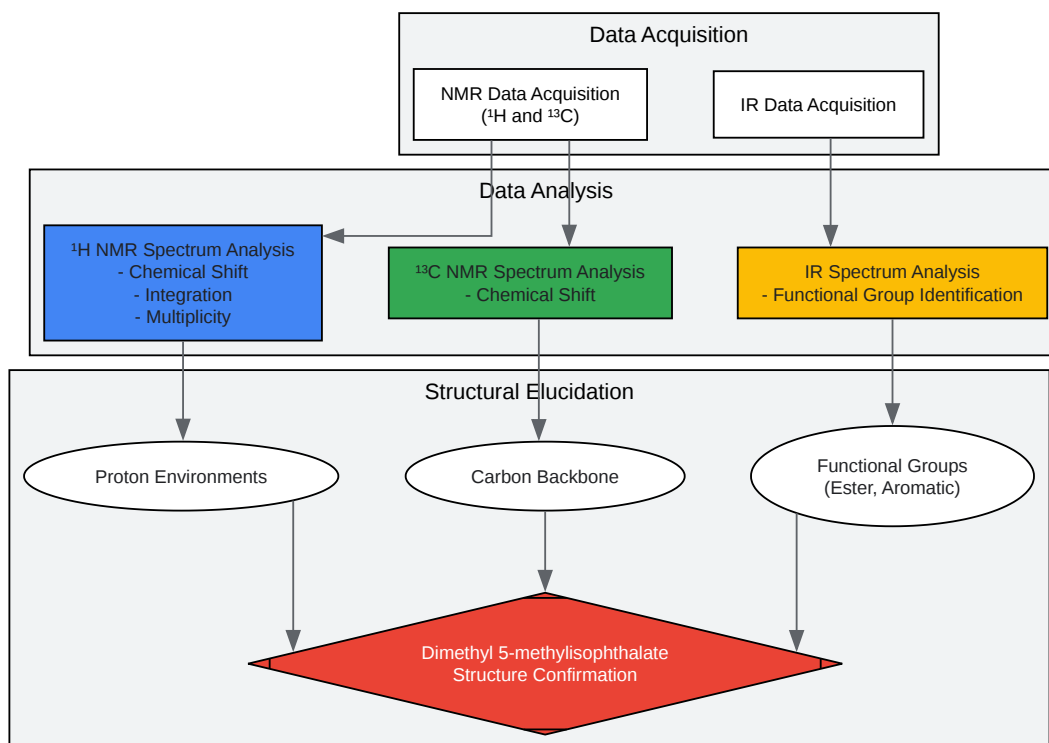
- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **Dimethyl 5-methylisophthalate** in a volatile solvent such as dichloromethane or acetone.[\[1\]](#)
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[\[1\]](#)
 - Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[\[1\]](#)
- Data Acquisition:

- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the infrared spectrum of the sample over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of utilizing spectroscopic data to confirm the structure of **Dimethyl 5-methylisophthalate**.

Workflow for Spectroscopic Identification of Dimethyl 5-methylisophthalate



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Caption: Spectroscopic data analysis workflow.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 5-methylisophthalate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100528#spectroscopic-data-nmr-ir-for-dimethyl-5-methylisophthalate]

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